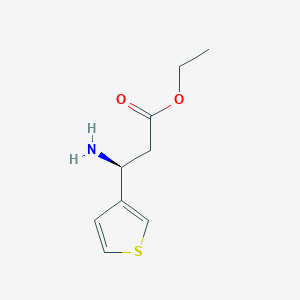![molecular formula C7H14FNO4S B13536767 tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate is a chemical compound with the molecular formula C8H16FNO4S. It is known for its unique structure, which includes a tert-butyl group, a fluorosulfonyl group, and a carbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate is used in various scientific research applications, including:
Biology: This compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate involves its reactivity with nucleophiles. The fluorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-butylN-[2-(fluorosulfonyl)phenyl]carbamate: This compound has a phenyl group instead of an ethyl group, leading to different reactivity and applications.
tert-butylN-[2-(fluorosulfonyl)methyl]carbamate: This compound has a methyl group instead of an ethyl group, which affects its chemical properties and uses.
tert-butylN-[2-(fluorosulfonyl)propyl]carbamate: This compound has a propyl group instead of an ethyl group, resulting in variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of scientific research applications.
Propiedades
Fórmula molecular |
C7H14FNO4S |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl N-(2-fluorosulfonylethyl)carbamate |
InChI |
InChI=1S/C7H14FNO4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10) |
Clave InChI |
MSOZIBCBJCVHQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


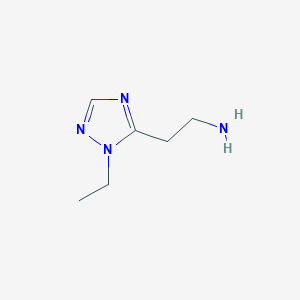




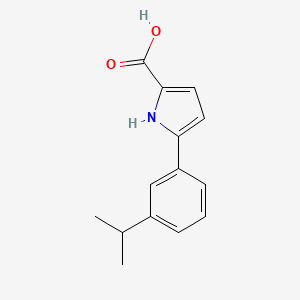
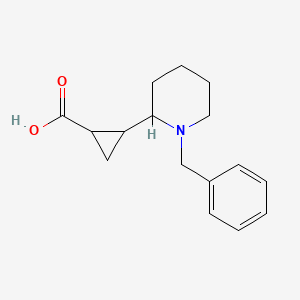
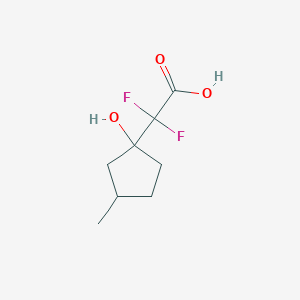
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)


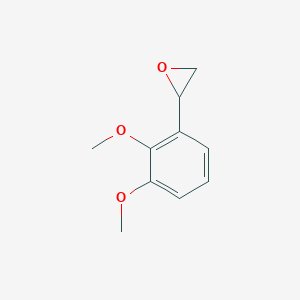
![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
